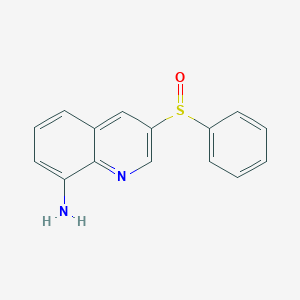

3-(Benzenesulfinyl)quinolin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzenesulfinyl)quinolin-8-amine is a chemical compound with the molecular formula C15H12N2OS It is characterized by the presence of a quinoline ring system substituted with a benzenesulfinyl group at the 3-position and an amine group at the 8-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)quinolin-8-amine can be achieved through several synthetic routes. One common method involves the reaction of N-propargyl aniline derivatives with tin and indium chlorides. This process utilizes main group metal Lewis acid catalysis to facilitate formal hydroamination and hydroarylation reactions . The reaction conditions typically involve the use of stannic chloride or indium (III) chloride under aerobic conditions, and the reactions can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring compliance with safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzenesulfinyl)quinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone group.

Reduction: The nitro group in precursor compounds can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as stannous chloride (SnCl2) in ethanol are used to reduce nitro groups to amines.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-(Benzenesulfonyl)quinolin-8-amine.

Reduction: Formation of this compound from nitro precursors.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-(Benzenesulfinyl)quinolin-8-amine has several applications in scientific research:

Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

Mécanisme D'action

The mechanism of action of 3-(Benzenesulfinyl)quinolin-8-amine involves its interaction with molecular targets through its quinoline and sulfinyl groups. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Benzenesulfonyl)quinolin-8-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Quinolin-8-amine: Lacks the benzenesulfinyl group but retains the quinoline and amine functionalities.

N-propargyl aniline derivatives: Precursors used in the synthesis of quinolin-8-amines.

Uniqueness

3-(Benzenesulfinyl)quinolin-8-amine is unique due to the presence of both a benzenesulfinyl group and an amine group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-(Benzenesulfinyl)quinolin-8-amine is a chemical compound notable for its unique structural features, which include a quinoline ring substituted with a benzenesulfinyl group and an amine group. This combination of functional groups has implications for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C15H12N2OS. The compound can be synthesized through various methods, including the reaction of N-propargyl aniline derivatives with tin and indium chlorides, utilizing main group metal Lewis acid catalysis to facilitate hydroamination and hydroarylation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The quinoline and sulfinyl groups are crucial for these interactions, which can modulate various biological pathways. The exact mechanisms depend on the context of use, but potential targets include enzymes and receptors involved in disease processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. These compounds have been explored for their potential to inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly against various cancer cell lines. Similar quinoline derivatives have shown significant cytotoxic effects in vitro, indicating that this compound may also possess such properties. For instance, studies have demonstrated that certain quinoline derivatives exhibit IC50 values in the low micromolar range against cancer cell lines, suggesting effective inhibition of cell proliferation .

Neuroprotective Effects

In studies related to neurodegenerative diseases, compounds derived from quinoline structures have been noted for their neuroprotective effects. These effects are often linked to the ability of such compounds to chelate metal ions like copper and zinc, which are implicated in neurodegeneration processes such as Alzheimer’s disease. The chelation properties can mitigate oxidative stress and prevent amyloid-beta aggregation .

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific enzymes related to neurodegenerative diseases, similar to findings with other aminoquinoline derivatives. For example, studies on related compounds have demonstrated significant inhibition rates against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique profile:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 3-(Benzenesulfonyl)quinolin-8-amine | Sulfonyl group | Moderate anticancer activity |

| Quinolin-8-amine | Lacks sulfinyl group | Lower bioactivity |

| N-propargyl aniline derivatives | Precursor for synthesis | Varied biological activities |

Propriétés

IUPAC Name |

3-(benzenesulfinyl)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c16-14-8-4-5-11-9-13(10-17-15(11)14)19(18)12-6-2-1-3-7-12/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVMOQQXUWULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CN=C3C(=C2)C=CC=C3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.